(4E)-1-(3-chloro-4-fluorophenyl)-4-(4-hydroxy-3-methoxybenzylidene)pyrazolidine-3,5-dione
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Overview
Description
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups such as chloro, fluoro, hydroxy, and methoxy groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-4-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Substitution reactions:
Aldol condensation: The formation of the methylene bridge between the pyrazole ring and the hydroxy-methoxy phenyl group can be achieved through an aldol condensation reaction, typically using a base such as sodium hydroxide or potassium hydroxide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-4-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE can be compared with other similar compounds, such as:
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE: This compound shares a similar pyrazole ring structure but may have different substituents on the phenyl ring or different functional groups.
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE: This compound may have similar biological activities but different chemical properties due to variations in the functional groups.
The uniqueness of 1-(3-CHLORO-4-FLUOROPHENYL)-4-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H,4H)-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12ClFN2O4 |
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Molecular Weight |
362.7 g/mol |
IUPAC Name |
(4E)-1-(3-chloro-4-fluorophenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H12ClFN2O4/c1-25-15-7-9(2-5-14(15)22)6-11-16(23)20-21(17(11)24)10-3-4-13(19)12(18)8-10/h2-8,22H,1H3,(H,20,23)/b11-6+ |
InChI Key |
QIOVFDFEGJTFRP-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)O |
Origin of Product |
United States |
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